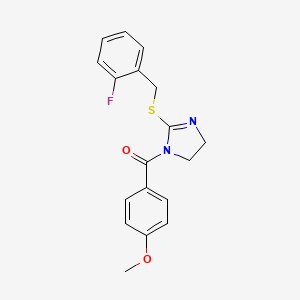

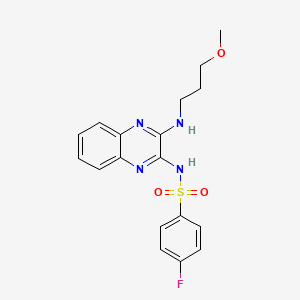

1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 3,5-Difluorophenylboronic acid and 3,5-Difluoroacetophenone , which are fluorinated compounds used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid” are not available, related compounds such as 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea have been synthesized from 2-nitroaniline, 3,5-difluoroaniline and triphosgene in sequential two steps with 92% yield .Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could be useful in the synthesis of spirocyclic derivatives, which are found in a number of natural products with medicinal properties . These compounds have shown anti-inflammatory and herbicidal activities, and some act as aromatase inhibitors .

Organic Chemistry

The compound’s reactivity in Suzuki coupling reactions makes it valuable in organic synthesis . It can be used to create complex molecules with potential applications in drug development and other areas of chemical research.

Pharmacology

Pharmacologically, derivatives of this compound could be explored for their therapeutic potential. The presence of the difluorophenyl group might contribute to the binding affinity and selectivity of pharmacological targets .

Materials Science

In materials science, the compound’s derivatives could be used to synthesize polyimides with high fluorine content, which are known for their high optical transparency, low dielectric constants, and excellent thermal stability . This makes them suitable for use in electronics and aerospace applications.

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the compound’s derivatives could be involved in the synthesis of materials that have lower environmental impact due to their potential biodegradability or lower toxicity .

Biology

In biology, the compound could be used to study the interaction of fluorinated molecules with biological systems. Fluorine atoms can significantly alter the biological activity of molecules, making them interesting candidates for the development of new biological probes or drugs .

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to exhibit anticancer properties

Mode of Action

Related compounds have been shown to induce apoptosis in human oral squamous cell carcinomas . This suggests that the compound might interact with its targets to trigger programmed cell death, although further studies are needed to confirm this.

Biochemical Pathways

Related compounds have been reported to inhibit angiogenesis and tubulin polymerization, and to induce apoptosis . These processes are crucial in the regulation of cell growth and survival, suggesting that the compound might exert its effects through these pathways.

Result of Action

Related compounds have been shown to exhibit cytotoxic activity against several human tumor cell lines . This suggests that the compound might have similar effects, although further studies are needed to confirm this.

Propriétés

IUPAC Name |

1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONDSKCEXBOFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC(=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)